(3-Iodo-1h-pyrazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodo-1h-pyrazol-1-yl)methanol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of an iodine atom at the third position of the pyrazole ring and a hydroxymethyl group at the first position. It has a molecular formula of C4H5IN2O and a molecular weight of 236.00 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-1h-pyrazol-1-yl)methanol typically involves the iodination of a pyrazole derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 3-iodopyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-1h-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (3-Iodo-1h-pyrazol-1-yl)formaldehyde.
Reduction: (1H-pyrazol-1-yl)methanol.
Substitution: (3-Azido-1h-pyrazol-1-yl)methanol.
Scientific Research Applications
(3-Iodo-1h-pyrazol-1-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Iodo-1h-pyrazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methyl group at the fourth position.
(3-Chloro-1-ethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a chlorine atom instead of iodine and an ethyl group at the fourth position
Uniqueness
(3-Iodo-1h-pyrazol-1-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, which can influence its interactions with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C4H5IN2O |
---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
(3-iodopyrazol-1-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-4-1-2-7(3-8)6-4/h1-2,8H,3H2 |
InChI Key |
CJBVIQYYIUSVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.